3-Hydroxy-4-iodobenzaldehyde

regioisomer identification purity assay polymorph screening

Regiochemical misassignment plagues monohalogenated hydroxybenzaldehydes in the literature, creating procurement risk of the wrong isomer. 3-Hydroxy-4-iodobenzaldehyde eliminates this uncertainty with unambiguous regiochemistry confirmed by X-ray crystallography. • Dual-functional scaffold: free phenolic -OH for etherification; aryl iodide for Suzuki/Sonogashira coupling • Key intermediate for biaryl-containing kinase inhibitors & anti-inflammatory candidates • ≥98% purity; certified mp 126-128 °C for QC verification; >50 kg scale available • Store at 2-8 °C under inert atmosphere

Molecular Formula C7H5IO2
Molecular Weight 248.02 g/mol
CAS No. 135242-71-6
Cat. No. B145161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-iodobenzaldehyde
CAS135242-71-6
Molecular FormulaC7H5IO2
Molecular Weight248.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)O)I
InChIInChI=1S/C7H5IO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H
InChIKeyIHLOHISMHMTTAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4-iodobenzaldehyde – Physicochemical Baseline


3-Hydroxy-4-iodobenzaldehyde (C₇H₅IO₂, MW 248.02) is a di‑functional aromatic aldehyde that carries a hydroxyl group at the 3‑position and an iodine atom at the 4‑position of the benzene ring [1]. It is a crystalline solid with a reported melting range of 126–128 °C (some vendors specify 131–132 °C depending on polymorph or purity) and a boiling point of ~252 °C at 760 mmHg . The compound is typically supplied at ≥98 % purity (GC) and is stable under recommended storage conditions (2–8 °C, inert atmosphere) . Its LogP is predicted to be 1.81, and its polar surface area (PSA) is 37.3 Ų, placing it in a favourable property space for small‑molecule drug‑discovery intermediates . These baseline data establish the identity and quality benchmarks against which close structural analogs must be compared before a procurement decision is made.

3-Hydroxy-4-iodobenzaldehyde – Regioisomer Substitution Risks


The monohalogenation products of 3‑hydroxybenzaldehyde have been the subject of persistent structural misassignment in the primary literature, with several studies incorrectly reporting the 2‑iodo‑5‑hydroxy isomer as the 4‑iodo‑3‑hydroxy derivative [1]. This regiochemical ambiguity means that sourcing “an iodinated hydroxybenzaldehyde” without rigorous identity confirmation risks obtaining the wrong regioisomer, which will exhibit different electronic and steric properties in subsequent cross‑coupling or condensation reactions. Furthermore, the presence of both a free phenolic –OH and an iodo substituent ortho to the aldehyde (as in 2‑hydroxy‑5‑iodobenzaldehyde) introduces intramolecular hydrogen‑bonding that is absent in the 3‑hydroxy‑4‑iodo isomer, altering reactivity and solubility profiles. The quantitative evidence below demonstrates exactly where 3‑hydroxy‑4‑iodobenzaldehyde diverges from its closest structural neighbors, making simple generic substitution scientifically unsound.

3-Hydroxy-4-iodobenzaldehyde – Comparative Evidence


Melting Point Comparison of Regioisomers

The melting point of 3‑hydroxy‑4‑iodobenzaldehyde (126–128 °C, lit. 131–132 °C for some batches) is substantially higher than that of the 2‑hydroxy‑5‑iodo isomer (98–102 °C) and the 5‑hydroxy‑2‑iodo isomer (125–126 °C), while being distinguishably lower than that of 4‑hydroxy‑3‑iodobenzaldehyde (128–130 °C) . These differences, although modest in some pairwise comparisons, are analytically significant when combined with orthogonal techniques (NMR, IR) and provide a rapid first‑pass identity check upon receipt of material.

regioisomer identification purity assay polymorph screening

Regiochemical Confirmation via X‑ray and NMR

Blasco et al. (2017) resolved decades of conflicting structural assignments by unequivocally characterizing the monohalogenation products of 3‑hydroxybenzaldehyde through single‑crystal X‑ray diffraction and full NMR assignment [1]. Their work confirmed that the iodine atom in 3‑hydroxy‑4‑iodobenzaldehyde resides para to the aldehyde and meta to the hydroxyl, whereas the commonly confused isomer 5‑hydroxy‑2‑iodobenzaldehyde carries the iodine ortho to the aldehyde. This rigorous structural proof means that the CAS 135242‑71‑6 entry maps to a single, unambiguous regiochemical entity, eliminating the procurement risk associated with less‑well‑characterized isomers.

structural elucidation regiochemistry X-ray crystallography

Commercial Scale and Purity

3‑Hydroxy‑4‑iodobenzaldehyde is commercially available at up to 50 kg scale with a minimum GC purity of 98 % (moisture ≤0.5 %) from multiple global suppliers, whereas several close regioisomers are typically offered only at gram to sub‑kilogram quantities with lower or unspecified purity . For example, 5‑hydroxy‑2‑iodobenzaldehyde is frequently listed at 97 % purity and limited to research‑scale quantities . The availability of a reliable, multi‑kilogram supply chain with documented analytical certificates reduces lead times and quality‑control burden for pilot‑plant campaigns.

supply chain bulk availability quality control

Predicted Bioavailability Descriptors

The predicted LogP (1.81) and topological polar surface area (37.3 Ų) of 3‑hydroxy‑4‑iodobenzaldehyde place it within the optimal range for oral bioavailability according to Lipinski and Veber filters . In contrast, the 2‑hydroxy‑5‑iodo isomer exhibits a higher boiling point (282 °C vs 252 °C) and different hydrogen‑bonding capacity due to the ortho‑hydroxy‑aldehyde motif, which may affect passive membrane permeability . While these are computed rather than experimental values, they provide a useful triaging tool when selecting a benzaldehyde building block for medicinal‑chemistry libraries.

drug-likeness ADME prediction lead optimization

Suzuki–Miyaura Coupling Reactivity

In a standardized bio‑Pd Suzuki coupling with phenylboronic acid, 4‑iodobenzaldehyde (the non‑hydroxylated analogue of the target compound) achieved 79 % conversion within 6 h, compared with 75 % for 2‑iodobenzaldehyde and 86 % for iodobenzene [1]. Although direct data for 3‑hydroxy‑4‑iodobenzaldehyde are not available in this dataset, the presence of the electron‑withdrawing hydroxyl group meta to the iodine is expected to further activate the aryl iodide toward oxidative addition, potentially matching or exceeding the 79 % benchmark. This class‑level inference is consistent with the well‑documented order of reactivity: Ar‑I > Ar‑Br >> Ar‑Cl in palladium‑catalysed couplings.

cross-coupling C–C bond formation palladium catalysis

3-Hydroxy-4-iodobenzaldehyde – High-Impact Applications


Kinase Inhibitor and Anti‑Inflammatory Intermediate

The combination of a free phenolic –OH for etherification/esterification and an aryl iodide for Suzuki or Sonogashira coupling makes 3‑hydroxy‑4‑iodobenzaldehyde an ideal building block for constructing biaryl‑containing kinase inhibitors and anti‑inflammatory candidates . The availability of the compound at >50 kg scale with consistent purity (≥98 %) supports both early medicinal‑chemistry exploration and late‑stage process development .

PET Tracer and Fluorescent Probe Precursor

The iodine atom serves as a reactive site for radio‑iodination or metal‑catalysed coupling to install fluorophores, enabling the synthesis of imaging agents. The unambiguous regiochemistry confirmed by X‑ray crystallography [1] ensures that the label is positioned precisely as designed, a critical requirement for tracer validation.

Calibration Standard for Regioisomer Analysis

Because the monohalogenation of 3‑hydroxybenzaldehyde can yield multiple regioisomers [1], authentic 3‑hydroxy‑4‑iodobenzaldehyde with a certified melting point of 126–128 °C serves as a reference standard for HPLC or GC method development, enabling accurate quantification of isomeric impurities in process streams.

Building Block for COFs and Functional Materials

The aldehyde functionality permits Schiff‑base condensation with amines, while the iodine provides a post‑synthetic modification handle. The predicted LogP of 1.81 and PSA of 37.3 Ų indicate moderate hydrophilicity, which can be advantageous for aqueous‑phase material synthesis compared with more lipophilic iodinated benzaldehydes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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